molecular formula C18H14ClNO3 B11814571 2-(3-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione

2-(3-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione

Cat. No.: B11814571
M. Wt: 327.8 g/mol
InChI Key: IKXRQCYRSYXSOF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C18H14ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
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Biological Activity

2-(3-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄ClNO₃. Its structure includes a chlorophenyl group and an ethoxymethylidene moiety, contributing to its biological properties. The compound has a predicted logP value of approximately 4.017, indicating significant hydrophobicity, which can influence its bioavailability and interaction with biological membranes .

Biological Activities

Research indicates that compounds with isoquinoline structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Isoquinoline derivatives have been studied for their potential as antimicrobial agents. Preliminary studies suggest that this compound may possess similar properties, although specific data on its efficacy against various pathogens is limited.
  • Anticancer Properties : Isoquinolines are known for their anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest. The chlorophenyl substitution may enhance these effects by modifying the compound's interaction with cellular targets.
  • Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory activities. The presence of the ethoxymethylidene group may contribute to this effect by modulating inflammatory pathways.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Friedländer Reaction : This reaction is often used to synthesize isoquinoline derivatives by condensing an aniline derivative with a carbonyl compound.
  • Ethoxymethylidene Introduction : The ethoxymethylidene group can be introduced via condensation reactions involving appropriate aldehydes or ketones.

Case Studies and Research Findings

Recent literature provides insights into the biological implications of isoquinoline derivatives:

  • A study highlighted the synthesis and evaluation of various isoquinoline derivatives, demonstrating their potential as novel therapeutic agents against cancer cells .
  • Another investigation focused on the structure-activity relationship (SAR) of isoquinolines, emphasizing how modifications in substituents influence biological activity. This research underscores the importance of the chlorophenyl and ethoxymethylidene groups in enhancing therapeutic efficacy .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialPotential against bacteria
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of inflammatory pathways

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione

InChI

InChI=1S/C18H14ClNO3/c1-2-23-11-16-14-8-3-4-9-15(14)17(21)20(18(16)22)13-7-5-6-12(19)10-13/h3-11H,2H2,1H3

InChI Key

IKXRQCYRSYXSOF-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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